molecular formula C9H10F3NS B2722950 5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034352-52-6

5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B2722950
CAS No.: 2034352-52-6
M. Wt: 221.24
InChI Key: ANLBJLHXEBQOBN-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoroethyl group attached to a tetrahydrothieno[3,2-c]pyridine ring system, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the reaction of a suitable pyridine derivative with a trifluoroethylating agent. One common method includes the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its specific trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics can enhance its potential as a therapeutic agent compared to other similar compounds .

Properties

IUPAC Name

5-(2,2,2-trifluoroethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NS/c10-9(11,12)6-13-3-1-8-7(5-13)2-4-14-8/h2,4H,1,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLBJLHXEBQOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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